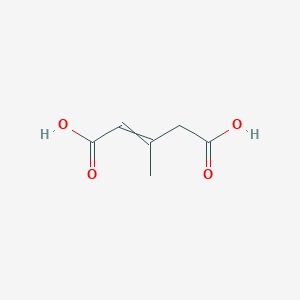

3-Methylglutaconic acid

概要

説明

3-メチルグルタコン酸は、化学式C6H8O4のジカルボン酸です。 これは、ミトコンドリアロイシン異化経路の中間体であり、イソプレノイド代謝とミトコンドリアアセチルCoA代謝を結び付ける経路であるメバロン酸シャントにも関与しています 。 この化合物は、特に3-メチルグルタコン酸尿症などの特定の代謝異常のある個人の尿中に蓄積することが知られています .

2. 製法

合成ルートと反応条件: 3-メチルグルタコン酸の合成は、通常、3-メチルグルタコンイルCoAと水の反応を、酵素3-メチルグルタコンイルCoAヒドラターゼによって触媒することで行われます 。 この反応は、ミトコンドリア内で生理学的条件下で行われます。

工業生産方法: 3-メチルグルタコン酸の工業生産方法は、主に代謝中間体として存在し、商業的に生産された化合物ではないため、よく文書化されていません。 これは、適切な前駆体と触媒を含む標準的な有機合成技術を使用して、実験室で合成することができます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylglutaconic acid typically involves the reaction of 3-methylglutaconyl-CoA with water, catalyzed by the enzyme 3-methylglutaconyl-CoA hydratase . This reaction occurs under physiological conditions within the mitochondria.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary occurrence as a metabolic intermediate rather than a commercially produced compound. it can be synthesized in the laboratory using standard organic synthesis techniques involving the appropriate precursors and catalysts.

化学反応の分析

Enzyme-Catalyzed Reactions

| Enzyme | Reaction Catalyzed | EC Number |

|---|---|---|

| 3-Methylglutaconyl-CoA hydratase | Reversible hydration of HMG-CoA ↔ 3-methylglutaconyl-CoA | 4.2.1.18 |

| Acetoacetyl-CoA thiolase | Condensation of 2 acetyl-CoA → acetoacetyl-CoA | 2.3.1.9 |

| HMG-CoA synthase 2 | Acetoacetyl-CoA + acetyl-CoA → HMG-CoA | 2.3.3.10 |

| 3-Methylcrotonyl-CoA carboxylase | 3-Methylcrotonyl-CoA → 3-methylglutaconyl-CoA | 6.4.1.4 |

Non-Enzymatic Isomerization

3-Methylglutaconyl-CoA undergoes spontaneous intramolecular cyclization, producing cis-3MGA (major) and trans-3MGA (minor) :

-

Cyclization : HMG-CoA → HMG anhydride + CoASH (non-enzymatic)

-

Hydration : HMG anhydride ↔ cis/trans-3MGA

Isomer Detection

| Diastereomer | Detection Method | Source |

|---|---|---|

| cis-3MGA | Competitive immunoassay using α-3MGC IgG | Urine of patients with 3MGA-uria |

| trans-3MGA | GC-MS analysis | In vitro assays with AUH enzyme |

Key Research Findings

-

Mitochondrial Dysfunction Link : Secondary 3MGA accumulation occurs due to electron transport chain defects, diverting acetyl-CoA into the mevalonate shunt .

-

Hydratase Reversibility : 3-Methylglutaconyl-CoA hydratase (AUH) catalyzes HMG-CoA dehydration to 3-methylglutaconyl-CoA under metabolic stress .

-

Thioesterase Specificity : Acyl-CoA thioesterases (ACOT4/8) hydrolyze 3-methylglutaconyl-CoA, with tissue-specific expression influencing 3-MGA levels .

-

Diastereomer Specificity : cis-3MGA predominates in human urine due to non-enzymatic isomerization of trans-3MGA-CoA .

Pathological Implications

-

Acidogen Effects : Elevated 3-MGA disrupts cellular pH, causing metabolic acidosis .

-

Metabotoxin Activity : Chronic accumulation inhibits mitochondrial enzymes, exacerbating energy deficits .

This synthesis integrates enzymatic pathways, isomerization dynamics, and clinical biochemistry to elucidate 3-MGA's chemical reactivity. Experimental data from hydratase assays, isotopic tracing, and immunoassays validate these mechanisms .

科学的研究の応用

3-Methylglutaconic acid has several scientific research applications, including:

Chemistry: It is studied as an intermediate in metabolic pathways and for its role in various biochemical reactions.

Biology: Research focuses on its accumulation in metabolic disorders and its role in mitochondrial function.

Industry: While not widely used industrially, its derivatives and related compounds may have applications in biochemical research and diagnostics.

作用機序

3-メチルグルタコン酸の作用機序は、ロイシン異化経路とメバロン酸シャントにおける中間体としての役割に関係しています 。 これは、主に3-メチルグルタコンイルCoAヒドラターゼを含む酵素反応によって、他の代謝産物に変換されます。 この酵素は、3-メチルグルタコンイルCoAの水和を触媒して、3-ヒドロキシ-3-メチルグルタリルCoAを形成し、これはさらにミトコンドリアで代謝されます .

類似化合物:

グルタコン酸: 代謝経路に関与する別のジカルボン酸。

3-メチルグルタル酸: 特定の代謝異常にも蓄積する関連化合物。

3-ヒドロキシ-3-メチルグルタリルCoA: 同じ代謝経路の中間体。

独自性: 3-メチルグルタコン酸は、ロイシン異化経路における特定の役割と、特定の代謝異常における蓄積のために、ユニークです。 尿中の存在は、3-メチルグルタコン酸尿症の重要な診断マーカーであり、他の類似化合物と区別されます .

類似化合物との比較

Glutaconic Acid: Another dicarboxylic acid involved in metabolic pathways.

3-Methylglutaric Acid: A related compound that also accumulates in certain metabolic disorders.

3-Hydroxy-3-Methylglutaryl-CoA: An intermediate in the same metabolic pathway.

Uniqueness: 3-Methylglutaconic acid is unique due to its specific role in the leucine catabolism pathway and its accumulation in certain metabolic disorders. Its presence in urine is a key diagnostic marker for 3-methylglutaconic acidurias, distinguishing it from other similar compounds .

生物活性

3-Methylglutaconic acid (MGA) is a significant organic acid that plays a role in various metabolic pathways, particularly in the degradation of leucine. Its biological activity is linked to several metabolic disorders, primarily those affecting mitochondrial function. This article presents a comprehensive overview of the biological activity of this compound, including its biochemical implications, associated syndromes, and relevant case studies.

Biochemical Pathways

This compound is an intermediate in the leucine catabolism pathway. It is produced through the action of 3-methylglutaconyl CoA hydratase, which converts HMG CoA into 3-methylglutaconyl CoA. This reaction is crucial for the proper metabolism of leucine, an essential amino acid. The accumulation of MGA can indicate disruptions in these metabolic pathways, particularly under conditions where mitochondrial function is compromised.

Table 1: Key Enzymatic Reactions Involving this compound

| Enzyme | Reaction Description | Role in Metabolism |

|---|---|---|

| 3-Methylglutaconyl CoA hydratase | Converts HMG CoA to 3-methylglutaconyl CoA | Key step in leucine degradation |

| Acetoacetyl CoA thiolase | Condenses two acetyl CoA into acetoacetyl CoA | Initiates pathway leading to MGA formation |

| 3-Methylcrotonyl CoA carboxylase | Utilizes ATP to convert 3-methylcrotonyl CoA to HMG CoA | Important for leucine catabolism |

Biological Activity and Mechanisms

Research indicates that elevated levels of this compound are associated with various mitochondrial disorders. The biological activity of MGA includes:

- Inhibition of Mitochondrial Function : Studies have shown that MGA can compromise mitochondrial bioenergetics by reducing mitochondrial redox potential and inhibiting critical enzymes such as Na,K-ATPase. This inhibition may lead to increased oxidative stress within cells, contributing to neurodegenerative processes .

- Reactive Species Production : The presence of MGA has been linked to increased production of reactive oxygen species (ROS), which can further damage cellular components and exacerbate mitochondrial dysfunction .

- Neurological Implications : Patients with elevated MGA levels often present with neurological symptoms, including spastic paraparesis and cognitive deficits, highlighting its potential role in neurodevelopmental disorders .

Case Studies and Clinical Findings

Several case studies have documented the clinical significance of 3-methylglutaconic aciduria (MGAuria), which is characterized by the urinary excretion of elevated levels of MGA.

-

Case Study: Mitochondrial Dysfunction

A study involving patients with mitochondrial disorders revealed that those with high levels of MGA exhibited symptoms such as Leigh syndrome and other neurodegenerative conditions. The biochemical analysis indicated a correlation between elevated MGA levels and respiratory chain deficiencies . -

Case Study: Genetic Mutations

In a cohort study focusing on patients with 3-methylglutaconic aciduria type IV, researchers identified specific genetic mutations that led to dysfunctional oxidative phosphorylation. The presence of MGA served as a biochemical marker for diagnosing these conditions .

特性

CAS番号 |

5746-90-7 |

|---|---|

分子式 |

C6H8O4 |

分子量 |

144.12 g/mol |

IUPAC名 |

3-methylpent-2-enedioic acid |

InChI |

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10) |

InChIキー |

WKRBKYFIJPGYQC-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)O)CC(=O)O |

異性体SMILES |

C/C(=C\C(=O)O)/CC(=O)O |

正規SMILES |

CC(=CC(=O)O)CC(=O)O |

Key on ui other cas no. |

5746-90-7 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

同義語 |

3-Methyl-2-pentenedioic Acid; 3-Methyl-glutaconic Acid; NSC 249232; β-Methylglutaconic Acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。